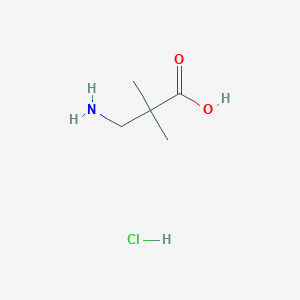

3-Amino-2,2-dimethylpropanoic acid hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-amino-2,2-dimethylpropanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2.ClH/c1-5(2,3-6)4(7)8;/h3,6H2,1-2H3,(H,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYVSXUAJMARYHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40696007 | |

| Record name | 3-Amino-2,2-dimethylpropanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40696007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2843-19-8 | |

| Record name | 3-Amino-2,2-dimethylpropanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40696007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-2,2-dimethylpropanoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: 3-Amino-2,2-dimethylpropanoic Acid Hydrochloride

Structural Analog for Peptidomimetic Stabilization and Foldamer Design

Executive Summary

3-Amino-2,2-dimethylpropanoic acid hydrochloride (often abbreviated as

This guide details the physicochemical profile, synthetic pathways, and application protocols for this compound, specifically addressing the challenges of steric hindrance during peptide coupling and its utility in inducing proteolytic resistance in therapeutic peptides.

Part 1: Physicochemical Characterization[1]

The introduction of the gem-dimethyl group alters the solubility and acid-base profile compared to standard

Table 1: Core Chemical Data

| Property | Specification |

| IUPAC Name | This compound |

| Common Synonyms | 2,2-Dimethyl- |

| CAS Number | 2843-19-8 (HCl salt); 19036-43-2 (Free acid) |

| Molecular Formula | |

| Molecular Weight | 153.61 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | High in |

| pKa (Predicted) | |

| Hygroscopicity | Moderate (Store under desiccant at RT) |

Structural Analysis

The molecule features a primary amine attached to a methylene group (

-

Steric Consequence: The quaternary

-carbon creates a "neopentyl-like" environment for the amine and a highly congested environment for the carboxylic acid. -

Electronic Effect: The

-placement of the amine disrupts the electron-withdrawing inductive effect seen in

Part 2: Mechanistic Pharmacochemistry[1]

The Thorpe-Ingold Effect (Gem-Dimethyl Effect)

The primary utility of 3-amino-2,2-dimethylpropanoic acid lies in its ability to restrict the conformational freedom of the peptide backbone.

-

Entropic Reduction: The bulky methyl groups at the

-carbon restrict rotation around the -

Proteolytic Shielding: The steric bulk physically blocks the active sites of peptidases (such as trypsin or chymotrypsin) from accessing the amide bond, significantly extending the plasma half-life of the resulting peptide drug.

Figure 1: Mechanism of conformational stabilization via the gem-dimethyl effect.

Part 3: Synthetic Workflow

While commercial sources exist, custom synthesis is often required for isotopic labeling or derivative creation. The most robust laboratory-scale route involves the modification of hydroxypivalic acid derivatives.

Protocol: Synthesis via Mesylation and Azidation

This route avoids the harsh conditions of the Hofmann rearrangement and provides high purity.

Reagents: Methyl 3-hydroxy-2,2-dimethylpropionate, Methanesulfonyl chloride (MsCl), Sodium Azide (

-

Mesylation:

-

Dissolve methyl 3-hydroxy-2,2-dimethylpropionate (1.0 eq) in DCM with Triethylamine (1.5 eq) at 0°C.

-

Add MsCl (1.2 eq) dropwise. The gem-dimethyl group does not hinder this primary alcohol.

-

Checkpoint: Monitor by TLC (EtOAc/Hex 1:4). Product (

) is less polar than starting material.

-

-

Azidation (Nucleophilic Substitution):

-

Dissolve the mesylate in DMF. Add

(2.0 eq). -

Heat to 80°C for 12 hours.

-

Note: The neopentyl position makes

slow; elevated temperature is mandatory.

-

-

Reduction & Hydrolysis:

-

Hydrogenate the azide using 10% Pd/C in MeOH under

(1 atm). -

Hydrolyze the ester using LiOH in THF/Water.

-

Acidify with 4M HCl in dioxane to precipitate the target hydrochloride salt.

-

Part 4: Peptide Coupling Application[1]

Coupling 3-amino-2,2-dimethylpropanoic acid is chemically challenging. The quaternary carbon adjacent to the carboxyl group creates massive steric hindrance, making the activation of the carboxyl group the rate-limiting step. Standard EDC/NHS protocols often fail or result in low yields.

Optimized Coupling Protocol (Solid Phase)

Objective: Couple Fmoc-3-amino-2,2-dimethylpropanoic acid to a resin-bound peptide.

Reagents:

-

Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU .

-

Base: DIEA (Diisopropylethylamine).

-

Solvent: DMF (Dimethylformamide).

Step-by-Step Methodology:

-

Resin Preparation: Swell the resin (e.g., Rink Amide) in DMF for 30 minutes. Deprotect the N-terminus of the growing chain (20% Piperidine/DMF).

-

Activation (Pre-activation is critical):

-

In a separate vial, dissolve Fmoc-3-amino-2,2-dimethylpropanoic acid (3.0 eq relative to resin loading).

-

Add HATU (2.9 eq).

-

Add DIEA (6.0 eq).

-

Crucial Step: Allow to activate for exactly 2 minutes . Longer activation can lead to racemization or side reactions, though this molecule is achiral, oligomerization is a risk.

-

-

Coupling:

-

Add the activated solution to the resin.

-

Double coupling is mandatory . Perform the reaction for 2 hours at room temperature, drain, and repeat with fresh reagents for another 2 hours.

-

Microwave Assistance: If available, heat to 50°C for 20 minutes to drive the reaction against the steric barrier.

-

-

Monitoring:

-

Use the Chloranil Test (for secondary amines) or Kaiser Test (for primary amines). Note that the Kaiser test may give false negatives due to the steric bulk of the previous residue if checking coupling onto this residue later.

-

Figure 2: Workflow for overcoming steric hindrance during solid-phase peptide synthesis (SPPS).

Troubleshooting: Coupling Onto the N-Terminus

Once 3-amino-2,2-dimethylpropanoic acid is installed, coupling the next amino acid onto its N-terminus is also difficult because the amine is neopentyl-like.

-

Solution: Use highly reactive acylating species (acid fluorides or symmetric anhydrides) for the incoming amino acid.

-

Verification: Confirm coupling success via LC-MS, as UV monitoring can be deceptive if deprotection is incomplete.

References

-

PubChem. (2025).[1] this compound.[1][2][3][4] National Library of Medicine. [Link][5]

-

Human Metabolome Database (HMDB). (2021). Metabocard for 3-Amino-2,2-dimethylpropanoic acid. HMDB0245805. [Link][5]

-

Vasudev, P. G., Chatterjee, S., Shamala, N., & Balaram, P. (2011). Structural Chemistry of β-Amino Acids. Chemical Reviews, 111(2), 657–687. (Authoritative review on gem-dimethyl/Thorpe-Ingold effects in beta-peptides). [Link]

-

Seebach, D., & Gardiner, J. (2008). β-Peptidic Peptidomimetics. Accounts of Chemical Research, 41(10), 1366–1375. (Foundational text on beta-peptide stability and synthesis). [Link]

Sources

An In-depth Technical Guide to 3-Amino-2,2-dimethylpropanoic Acid Hydrochloride (CAS Number: 2843-19-8)

This guide provides a comprehensive technical overview of 3-Amino-2,2-dimethylpropanoic acid hydrochloride, a unique β-amino acid building block. Intended for researchers, scientists, and professionals in drug development, this document delves into its chemical and physical properties, synthesis, applications in medicinal chemistry, and safe handling procedures. The content is structured to offer not just procedural steps but also the underlying scientific rationale to empower innovative research and development.

Introduction: The Significance of Steric Hindrance in Peptidomimetic Design

3-Amino-2,2-dimethylpropanoic acid, also known as 2,2-dimethyl-β-alanine, is a non-proteinogenic amino acid that has garnered interest in medicinal chemistry. Its hydrochloride salt is a stable, crystalline solid, making it a convenient form for storage and handling in a laboratory setting. The defining feature of this molecule is the gem-dimethyl substitution on the α-carbon, which imparts significant steric hindrance. This steric bulk is not a mere inconvenience in synthesis; it is a powerful tool for medicinal chemists. By incorporating this building block into peptides or small molecules, researchers can induce specific conformational constraints. This can lead to peptides with well-defined secondary structures, enhanced stability against enzymatic degradation, and improved receptor selectivity. This guide will explore the multifaceted nature of this compound, from its fundamental properties to its strategic implementation in drug design.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in research and development. These properties influence its solubility, reactivity, and analytical characterization.

| Property | Value | Source |

| CAS Number | 2843-19-8 | [1] |

| Molecular Formula | C5H12ClNO2 | [1] |

| Molecular Weight | 153.61 g/mol | [1] |

| Appearance | White to off-white crystalline powder | N/A |

| Melting Point | >300 °C | N/A |

| Solubility | Soluble in water | N/A |

| Synonyms | 2,2-dimethyl-β-alanine hydrochloride | [2] |

Note: Some physical properties like melting point and solubility are not consistently reported across all sources and may vary depending on the specific batch and purity.

Synthesis and Manufacturing

The synthesis of 3-Amino-2,2-dimethylpropanoic acid and its subsequent conversion to the hydrochloride salt can be achieved through various synthetic routes. The choice of a particular method often depends on the starting materials' availability, desired scale, and purity requirements.

Representative Synthesis of 3-Amino-2,2-dimethylpropanoic Acid

A common approach to synthesizing β-amino acids involves the amination of an α,β-unsaturated carboxylic acid or a related derivative. One plausible, albeit not explicitly detailed in a step-by-step protocol in the readily available literature for this specific hydrochloride salt, synthetic pathway is outlined below. This conceptual pathway is based on established organic chemistry principles.

Sources

Molecular structure of 3-Amino-2,2-dimethylpropanoic acid hydrochloride

[1][2][3][4][5]

Executive Summary

This compound (CAS: 2843-19-8) is a non-proteinogenic

Molecular Architecture & Theoretical Basis

Structural Connectivity

The molecule consists of a propanoic acid backbone with an amino group at the C3 (

-

Common Synonyms: 2,2-Dimethyl-

-alanine HCl; H-D -

Formula:

The Gem-Dimethyl (Thorpe-Ingold) Effect

The defining feature of this molecule is the steric bulk imposed by the

In 3-Amino-2,2-dimethylpropanoic acid, the bulky methyl groups compress the internal bond angle at the quaternary carbon (

Conformational Restriction Diagram:

Figure 1: Mechanistic impact of the gem-dimethyl group on conformational stability.

Physicochemical Characterization

The following data summarizes the core physical properties of the hydrochloride salt and its free acid form.

| Property | Value | Notes |

| Appearance | White crystalline powder | Hygroscopic in HCl form |

| Molecular Weight | 153.61 g/mol | (Free acid: 117.15 g/mol ) |

| Melting Point | 168–172 °C (HCl salt) | Free acid melts higher (~240 °C) |

| Solubility | High in | Insoluble in |

| pKa (COOH) | ~3.9 | Predicted |

| pKa ( | ~10.2 | Predicted |

| Hygroscopicity | Moderate to High | Store with desiccant |

Spectroscopic Elucidation

Nuclear Magnetic Resonance (NMR)

The symmetry of the gem-dimethyl group simplifies the NMR spectrum, providing distinct diagnostic signals.

NMR (400 MHz,-

1.25 ppm (s, 6H): Gem-dimethyl protons (

-

3.15 ppm (s, 2H): Methylene protons (

-

~4.8 ppm: Solvent peak (

-

22.5 ppm: Methyl carbons (

-

43.8 ppm: Quaternary

-

49.2 ppm:

-

180.1 ppm: Carboxyl carbon (

Mass Spectrometry[7][8]

-

ESI-MS (+): m/z 118.1

(corresponding to the free amino acid cation). -

Fragmentation: Loss of

(m/z 73) is a common fragmentation pathway.

Synthesis Protocol: Cyanoacetate Route

While the hydroxypivalic acid route is possible, the Cyanoacetate Alkylation route is the industry standard for generating

Reaction Scheme

-

Alkylation: Ethyl cyanoacetate + 2 eq. Methyl Iodide

Ethyl 2-cyano-2,2-dimethylacetate. -

Reduction: Nitrile group reduction

Primary amine. -

Hydrolysis: Ester hydrolysis

Free amino acid. -

Salt Formation: Acidification with HCl.

Step-by-Step Methodology

Phase 1: Dialkylation

-

Reagents: Ethyl cyanoacetate (1.0 eq), Methyl Iodide (2.5 eq),

(3.0 eq), Acetone or DMF. -

Procedure: Dissolve ethyl cyanoacetate in acetone. Add

followed by slow addition of MeI at 0°C. -

Reaction: Reflux for 12–24 hours. Monitor by TLC (disappearance of starting material).

-

Workup: Filter solids, concentrate filtrate, and extract with EtOAc/Brine. Distill to obtain Ethyl 2-cyano-2,2-dimethylacetate .

Phase 2: Hydrogenation (Nitrile Reduction)

-

Reagents: Alkylated intermediate, Raney Nickel (catalytic) or

, -

Procedure: Dissolve intermediate in MeOH saturated with

(to prevent secondary amine formation). Add catalyst.[6] -

Reaction: Hydrogenate in a Parr shaker for 12 hours.

-

Workup: Filter catalyst (Caution: pyrophoric), concentrate to yield Ethyl 3-amino-2,2-dimethylpropanoate .

Phase 3: Hydrolysis & Salt Formation

-

Reagents: Amino-ester, 6M HCl.

-

Procedure: Reflux the amino-ester in 6M HCl for 4–6 hours.

-

Purification: Concentrate in vacuo to remove excess HCl and water.

-

Crystallization: Dissolve the residue in a minimum amount of hot ethanol and precipitate with diethyl ether.

-

Yield: Filter white crystals of This compound .

Figure 2: Synthesis workflow via the cyanoacetate route.

Applications in Drug Discovery[7][10]

Peptidomimetics & Foldamers

The gem-dimethyl group forces the

- -Helices: The constrained backbone mimics the turn structures found in proteins.

-

-Peptide Helices: Specifically the 14-helix (stabilized by H-bonds between residue

Metabolic Stability

Standard

References

-

PubChem. (n.d.).[1] this compound.[1][2][3][4] National Library of Medicine. Retrieved from [Link][7]

-

Glavin, D. P., & Dworkin, J. P. (2009). Enrichment of the amino acid L-isovaline by aqueous alteration on CI and CM meteorite parent bodies. Proceedings of the National Academy of Sciences, 106(14), 5487-5492. (References detection of 3-amino-2,2-dimethylpropanoic acid). Retrieved from [Link][7]

- Vasudev, P. G., Chatterjee, S., Shamala, N., & Balaram, P. (2011). Structural Chemistry of -Amino Acids in Peptides and Foldamers. Chemical Reviews, 111(2), 657–687. (Authoritative review on gem-dimethyl effect in -peptides).

Sources

- 1. This compound | C5H12ClNO2 | CID 53407724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Methyl-3-(methylamino)propanoic acid (56970-74-2) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 3. 3-AMINO-2,2-DIMETHYL-PROPANOIC ACID | 19036-43-2 [chemicalbook.com]

- 4. Pivalic acid (75-98-9) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 5. arctomsci.com [arctomsci.com]

- 6. dspace.cuni.cz [dspace.cuni.cz]

- 7. pubs.acs.org [pubs.acs.org]

Technical Whitepaper: Spectroscopic Characterization & Analytical Profiling of 3-Amino-2,2-dimethylpropanoic Acid HCl

This technical guide details the spectroscopic and analytical profiling of 3-Amino-2,2-dimethylpropanoic acid hydrochloride (also known as DL-3-Aminoisobutyric acid

Executive Summary & Structural Context

This compound is a gem-dimethyl substituted

This guide provides a self-validating analytical framework for researchers to confirm the identity, purity, and structural integrity of this compound.

Chemical Identity

| Parameter | Detail |

| IUPAC Name | This compound |

| Common Synonyms | 2,2-Dimethyl- |

| Molecular Formula | |

| Molecular Weight | 153.61 g/mol |

| Physical State | White to off-white crystalline solid |

| Solubility | Highly soluble in water, DMSO, Methanol; Insoluble in non-polar solvents (Hexane, DCM) |

Analytical Workflow & Logic

The characterization of this molecule requires a specific sequence of orthogonal analyses to rule out common structural isomers (such as linear

Figure 1: Orthogonal analytical workflow ensuring structural confirmation before release.

Spectroscopic Data & Interpretation

Nuclear Magnetic Resonance ( H NMR)

Solvent Selection Strategy: DMSO-

Predicted

| Shift ( | Multiplicity | Integration | Assignment | Structural Logic |

| 12.40 | Broad Singlet | 1H | Acidic proton; typically broad due to hydrogen bonding. | |

| 8.15 | Broad Singlet | 3H | Ammonium protons. Confirming HCl salt formation. | |

| 2.95 | Singlet | 2H | Methylene group. Deshielded by adjacent Nitrogen. Appears as a singlet because the adjacent carbon has no protons (quaternary). | |

| 1.18 | Singlet | 6H | Gem-dimethyl group. The intense singlet is the diagnostic "fingerprint" of this molecule. |

Critical Diagnostic Note: If you observe a doublet at ~1.2 ppm instead of a singlet, your sample is likely the isomer 3-amino-2-methylbutanoic acid (where the methyl is on a CH group). The singlet nature of the methyls and the methylene confirms the quaternary center.

Carbon-13 NMR ( C NMR)

The symmetry of the gem-dimethyl group simplifies the carbon spectrum.

Predicted

| Shift ( | Carbon Type | Assignment |

| 176.5 | Quaternary ( | Carboxylic acid carbonyl. |

| 48.2 | Secondary ( | |

| 42.1 | Quaternary ( | |

| 22.4 | Primary ( | Methyl groups (equivalent environments). |

Infrared Spectroscopy (FT-IR)

The HCl salt form significantly alters the IR spectrum compared to the free zwitterion.

| Wavenumber ( | Vibration Mode | Functional Group |

| 2900 - 3100 | Broad Stretch | |

| 1715 - 1730 | Strong Stretch | |

| 1580 - 1600 | Bending | |

| 1150 - 1250 | Stretch |

Mass Spectrometry (LC-MS)

-

Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

-

Target Ion:

-

Calculated Monoisotopic Mass (Free Base): 117.08 Da.

-

Observed m/z: 118.1 (

). -

Note: The HCl counter-ion is not observed in positive MS mode, but its presence is inferred by the molecular weight balance in gravimetric analysis.

Experimental Protocols

Protocol A: Preparation for NMR Analysis

To ensure sharp peaks and accurate integration.

-

Weighing: Accurately weigh 10-15 mg of the HCl salt into a clean vial.

-

Solvation: Add 0.6 mL of DMSO-

(containing 0.03% TMS as internal standard). -

Mixing: Vortex for 30 seconds. The HCl salt should dissolve completely. If turbidity persists, filter through a glass wool plug directly into the NMR tube.

-

Acquisition: Run at 298 K. Set relaxation delay (

) to

Protocol B: Chloride Content Determination (Gravimetric/Titration)

To distinguish between Free Base and HCl Salt.

-

Dissolve 50 mg of sample in 10 mL deionized water.

-

Add 2 drops of 5% potassium chromate (

) indicator. -

Titrate with 0.1 M Silver Nitrate (

) until a permanent reddish-brown precipitate forms. -

Calculation:

Theoretical Chloride for

Structural Visualization & Signaling

The following diagram illustrates the connectivity and the specific "Gem-Dimethyl" steric block that defines the molecule's properties.

Figure 2: Connectivity of 3-Amino-2,2-dimethylpropanoic acid HCl showing the quaternary alpha-carbon.

References

-

PubChem Compound Summary. this compound (CID 53407724). National Center for Biotechnology Information. [Link]

-

Human Metabolome Database (HMDB). Metabocard for 3-Amino-2,2-dimethylpropanoic acid (HMDB0245805). [Link]

Sources

3-Amino-2,2-dimethylpropanoic acid hydrochloride safety and hazards

Safety, Handling, and Application in Drug Discovery

Executive Summary

This technical guide provides a comprehensive analysis of 3-Amino-2,2-dimethylpropanoic acid hydrochloride (CAS: 2843-19-8), a gem-dimethyl substituted

Part 1: Chemical Identity & Physicochemical Profile[1]

Understanding the structural constraints of this molecule is prerequisite to safe handling and effective synthesis. The gem-dimethyl group at the

Core Data Table

| Property | Specification | Technical Note |

| IUPAC Name | This compound | Often referred to as 2,2-Dimethyl- |

| CAS Number | 2843-19-8 | Specific to the HCl salt.[1][2] Free base is 19036-43-2. |

| Molecular Formula | ||

| Molecular Weight | 153.61 g/mol | |

| Physical State | White Crystalline Powder | Hygroscopic tendency; store desiccated. |

| Solubility | High in | Dissolution in water is slightly exothermic. |

| Acidity (pH) | ~2.5 - 3.5 (1M aq. solution) | The HCl salt yields an acidic solution requiring neutralization for coupling. |

Structural Significance

Unlike standard

Part 2: Hazard Identification & Risk Assessment[4][5][6][7]

The "Hidden" Hazard: Acidity & Dust

While some regulatory bodies (e.g., certain EU suppliers) classify this substance as "Not a hazardous substance" under GHS criteria due to low acute toxicity, this classification can be misleading for laboratory personnel [2].

Technical Insight: As a hydrochloride salt of a short-chain amino acid, the dust is inherently acidic. Inhalation or contact with mucous membranes generates hydrochloric acid in situ upon interaction with moisture.

GHS Classification (Precautionary Approach)

To ensure maximum safety, treat this compound according to the following Hazard Statements, even if not explicitly listed on every vendor SDS:

-

H319: Causes serious eye irritation.[6]

Risk Assessment Workflow (DOT Visualization)

The following decision tree illustrates the required logic for determining safety controls based on the quantity handled.

Figure 1: Risk assessment logic for handling acidic amino acid salts. Note the escalation to fume hood requirements for larger quantities to mitigate dust inhalation risks.

Part 3: Handling & Synthesis Protocols

Self-Validating Weighing Protocol

Objective: Prevent hydration of the stock material and ensure accurate stoichiometry.

-

Environment: Balance must be situated in a low-humidity area or inside a filtered enclosure.

-

Technique: Use anti-static weighing boats.

-

Validation:

-

Visual Check: If the powder clumps immediately upon spatula transfer, the material is hygroscopic and has absorbed water. Dry under vacuum over

before use to ensure the MW is accurate (153.61 g/mol ). -

Stoichiometry Check: If the reaction yield is consistently ~10-15% lower than expected, re-titrate the starting material Cl- content to verify it hasn't absorbed excess water weight.

-

Synthesis Integration: The Neutralization Step

A common failure mode in using 3-Amino-2,2-dimethylpropanoic acid HCl is neglecting the protonated amine. The amine is locked as

Protocol for Peptide Coupling (e.g., with HATU/EDC):

-

Dissolution: Dissolve the HCl salt in DMF or DCM.

-

Activation: Add the carboxylic acid partner and coupling reagent (HATU/HBTU).

-

Critical Step (Neutralization): Add 2.2 to 3.0 equivalents of a tertiary base (DIPEA or NMM).

-

1.0 eq neutralizes the HCl salt.

-

1.0 eq activates the carboxylic acid.

-

0.2-1.0 eq maintains basic pH.

-

-

Self-Validation: Spot a wet pH strip with the reaction mixture. It must read pH 8-9. If pH < 7, the amine remains protonated, and coupling will not occur .

Synthesis Workflow Diagram

Figure 2: Critical workflow for activating the amine moiety. Without the base addition step, the molecule remains inert.

Part 4: Applications in Drug Development[9][10]

Conformational Restriction

The 2,2-dimethyl substitution is not merely for lipophilicity; it introduces the Thorpe-Ingold effect . This forces the peptide backbone into specific torsion angles, often stabilizing

-

Protease Stability: Unnatural

-amino acids are poor substrates for endogenous proteases, extending the half-life of peptide drugs [3]. -

Potency: Locking a peptide in its bioactive conformation reduces the entropic penalty of binding to a receptor.

Metabolic Stability

Unlike linear aliphatic chains, the gem-dimethyl group blocks metabolic oxidation at the

Part 5: Emergency & Disposal[11]

First Aid

-

Eye Contact: Immediate irrigation with saline/water for 15 minutes.[7][8] The HCl component can cause rapid irritation.

-

Inhalation: Move to fresh air. If wheezing occurs (acidic irritation), seek medical monitoring.

Waste Disposal

-

Classification: Non-hazardous organic waste (unless mixed with toxic solvents).

-

Neutralization: If disposing of large stock solutions, neutralize with Sodium Bicarbonate (

) to pH 7 before adding to the organic waste stream to prevent container pressurization or corrosion.

References

-

PubChem. (2025).[9] this compound | C5H12ClNO2.[9] National Library of Medicine. [Link]

-

Carl Roth. (2025). Safety Data Sheet: Amino acid derivatives. [Link]

-

MDPI. (2022). Amino Acids in the Development of Prodrugs. Pharmaceuticals. [Link]

Sources

- 1. This compound [cymitquimica.com]

- 2. You are being redirected... [hit2lead.com]

- 3. hmdb.ca [hmdb.ca]

- 4. cdnisotopes.com [cdnisotopes.com]

- 5. peptide.com [peptide.com]

- 6. carlroth.com [carlroth.com]

- 7. capotchem.com [capotchem.com]

- 8. fishersci.com [fishersci.com]

- 9. This compound | C5H12ClNO2 | CID 53407724 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profiling of 3-Amino-2,2-dimethylpropanoic Acid Hydrochloride

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-Amino-2,2-dimethylpropanoic acid hydrochloride (also known as

This document is designed for process chemists and formulators. It details the physicochemical basis of solvation, provides a predicted solubility landscape based on structural analogs (such as

Part 1: Physicochemical Basis of Solvation[1]

Structural Analysis & Solvation Mechanism

This compound (

-

Ionic Character: The presence of the protonated amine (

) and the carboxyl group ( -

Gem-Dimethyl Effect: The two methyl groups at the

-position introduce steric bulk and lipophilicity compared to unsubstituted

Solvation Thermodynamics

The dissolution process is endothermic. The free energy of solution (

-

Protic Solvents (Water, Methanol): Form strong ion-dipole interactions, overcoming the lattice energy.

-

Aprotic Polar Solvents (DMSO, DMF): Can solvate the cation but often struggle to stabilize the chloride anion effectively, leading to lower solubility compared to water.

-

Non-Polar Solvents (Hexane, DCM): Lacking the dipole moment to disrupt the ionic lattice, these act as anti-solvents.

Part 2: Solubility Landscape & Solvent Suitability

The following data presents the expected solubility trends derived from structural analogs (e.g.,

Table 1: Predicted Solubility Profile at 25°C

| Solvent Class | Representative Solvents | Predicted Solubility | Dielectric Constant ( | Process Application |

| Class I: High Solvency | Water (pH < 7) | Very High (> 500 mg/mL) | 80.1 | Reaction medium, Stock solutions |

| Class II: Moderate | Methanol, Water (pH > 7) | High (100–300 mg/mL) | 33.0 | Recrystallization solvent |

| Class III: Low | Ethanol, Isopropanol | Low (10–50 mg/mL) | 24.5 / 18.3 | Anti-solvent addition |

| Class IV: Spare/Insoluble | Acetone, Acetonitrile, THF | Very Low (< 1 mg/mL) | 20.7 / 37.5 | Anti-solvent precipitation |

| Class V: Insoluble | Dichloromethane, Toluene, Hexane | Negligible | 8.9 / 2.4 / 1.9 | Washing (removes non-polar impurities) |

Technical Note: The solubility in water is pH-dependent.[1][2][3][4] While the HCl salt is soluble, neutralizing with a base (e.g., NaOH) near the isoelectric point (pI) may reduce solubility due to the formation of the zwitterionic species, although the gem-dimethyl group often maintains better solubility than linear analogs.

Part 3: Standardized Determination Protocols

To generate regulatory-grade solubility data, researchers must use a self-validating experimental design. Two methods are recommended: the Equilibrium Gravimetric Method (Gold Standard) and the Dynamic Polythermal Method (High Throughput).

Protocol A: Thermodynamic Equilibrium (Shake-Flask)

This method determines the absolute solubility limit at a fixed temperature.

Workflow:

-

Saturation: Add excess solid 3-Amino-2,2-dimethylpropanoic acid HCl to 10 mL of solvent in a sealed vial.

-

Equilibration: Agitate at constant temperature (e.g., 25°C ± 0.1°C) for 24–48 hours.

-

Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-heated to T to prevent crashing out).

-

Quantification:

-

Gravimetric: Evaporate a known volume of filtrate to dryness and weigh the residue.

-

HPLC: Dilute filtrate and analyze peak area against a calibration curve (Method: C18 column, Mobile Phase: Phosphate buffer/ACN, UV detection at 210 nm).

-

Protocol B: Dynamic Polythermal Method (Crystal16/Crystalline)

Ideal for generating solubility curves (Solubility vs. Temperature) rapidly.

Workflow:

-

Prepare 4 vials with increasing concentrations (e.g., 50, 100, 200, 300 mg/mL).

-

Heat at 1°C/min with stirring until clear (Clear Point = Solubility Temperature).

-

Cool at 1°C/min until precipitation is observed (Cloud Point = Metastable Zone Width).

-

Plot Concentration (

) vs. Temperature (

Part 4: Visualization of Workflows & Pathways

Solubility Determination Workflow

The following diagram illustrates the decision logic for selecting the appropriate solubility method based on the development stage.

Caption: Decision matrix for selecting solubility determination methods based on material availability and data requirements.

Purification via Anti-Solvent Crystallization

Utilizing the solubility differential between Class II (Methanol) and Class IV (Acetone) solvents for purification.

Caption: Workflow for anti-solvent crystallization leveraging the solubility difference between alcohols and ketones.

References

-

Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems (Doctoral dissertation). University of Rhode Island.[3]

- Context: Foundational work establishing the solubility behavior of amino acids in hydro-alcoholic systems.

-

Deng, X., et al. (2016). Revisiting the SAR of the Antischistosomal Aryl Hydantoin (Ro 13-3978). Journal of Medicinal Chemistry, 59(24).

- Context: Describes the use of this compound in aqueous NaOH, confirming high water solubility and stability in basic media.

-

Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91.

- Context: Provides the thermodynamic modeling framework (Apelblat equation)

-

PubChem Compound Summary. (n.d.). This compound.[5] National Center for Biotechnology Information. [6]

-

Context: Verification of chemical structure and physicochemical identifiers.[6]

-

Sources

- 1. pharmajournal.net [pharmajournal.net]

- 2. evotec.com [evotec.com]

- 3. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 4. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. (2R)-3-Amino-2-hydroxypropanoic acid | C3H7NO3 | CID 6999799 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Stability and Storage of 3-Amino-2,2-dimethylpropanoic Acid Hydrochloride

[1]

Executive Summary

Compound: 3-Amino-2,2-dimethylpropanoic acid hydrochloride CAS: 2843-19-8 Synonyms: H-DL-beta-Aib-OH.HCl; 2,2-Dimethyl-β-alanine hydrochloride; 3-Aminopivalic acid HCl.[1][2]

This guide provides a technical framework for the handling, stability assessment, and long-term storage of this compound.[1] As a

Part 1: Physicochemical Profile & Stability Logic

Chemical Identity & Properties

The gem-dimethyl group at the

| Property | Specification | Technical Note |

| Molecular Formula | Stoichiometry is critical for pH calculations in buffer prep.[1][2] | |

| Molecular Weight | 153.61 g/mol | |

| Appearance | White crystalline powder | Yellowing indicates oxidation or trace metal contamination. |

| Melting Point | >185°C (dec.)[3] | High lattice energy; decomposition occurs before melting in impure samples. |

| Solubility | High in | Solvation is exothermic; generates acidic pH (~2-3) in water.[1] |

| Hygroscopicity | High | The HCl salt will deliquesce if RH > 60%. |

The Stability Mechanism (The "Why")

The Gem-Dimethyl Effect:

Unlike standard amino acids, the two methyl groups on the C2 carbon restrict bond rotation (conformational lock).[1] This steric bulk protects the backbone from enzymatic degradation and spontaneous hydrolysis in solution, making the carbon skeleton inherently more stable than

The Hydrochloride Vulnerability: While the carbon backbone is robust, the ionic lattice of the HCl salt is prone to moisture uptake.

-

Moisture Sorption: Atmospheric water adsorbs to the crystal surface.

-

Crystal Lattice Disruption: Water molecules bridge the

and -

Acid-Catalyzed Degradation: In the presence of water, the local acidity is extremely high, potentially catalyzing intermolecular condensation (though sterically disfavored) or corrosion of packaging materials.[1]

Part 2: Storage & Handling Protocols[1]

The "Self-Validating" Storage System

A protocol is only effective if it includes checkpoints to verify its own success.[1] Follow this tiered storage strategy.

Tier 1: Environmental Control

-

Temperature: Store at 2°C to 8°C (Refrigerated). While stable at room temperature (25°C) for short periods, long-term storage requires refrigeration to slow oxidative kinetics.[1]

-

Atmosphere: Headspace must be backfilled with Argon or Nitrogen .

-

Humidity: Relative Humidity (RH) must be kept < 30% .

Tier 2: Packaging Architecture

-

Primary Container: Amber glass vial (Type I borosilicate) with a Teflon-lined screw cap.[1] Plastic is discouraged due to potential moisture permeability over years.

-

Secondary Containment: Sealed desiccator or a heat-sealed Mylar bag containing a silica gel packet and an oxygen scavenger.[1]

Tier 3: Validation Checkpoints (Pre-Use) Before using the reagent in synthesis, perform these rapid checks:

-

The "Flow" Test: Invert the vial. The powder should flow freely. Clumping or sticking to the glass indicates moisture failure.

-

The "Clear" Test: Dissolve 50 mg in 1 mL water. Solution must be strictly clear. Turbidity implies container leaching or insoluble degradation products.

Handling Workflow

To prevent "crashing" the stability during use:

-

Equilibration: Allow the refrigerated vial to reach room temperature before opening. Opening a cold vial condenses atmospheric moisture instantly onto the powder.

-

Aliquot Strategy: If the container is opened >3 times, re-package into single-use aliquots to minimize headspace exposure.

Part 3: Stability Monitoring & Degradation Pathways

Degradation Logic Diagram

The following diagram illustrates the causal link between environmental stress and chemical failure.

Figure 1: Causal pathway of degradation.[1] Moisture is the primary initiator of failure for HCl salts.

Analytical Monitoring (HPLC)

For rigorous stability testing (re-test date extension), use the following method parameters.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm, 4.6 x 150 mm.[1]

-

Mobile Phase A: 0.1% TFA in Water (Ion-pairing agent required for retention).[1]

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: 0% B to 50% B over 15 minutes. (Compound is polar; early elution expected).[1]

-

Detection: UV at 210 nm (low wavelength required due to lack of chromophores). Alternatively, use ELSD or CAD for better sensitivity.

References

The Strategic Incorporation of 3-Amino-2,2-dimethylpropanoic acid hydrochloride in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Scaffold

In the landscape of medicinal chemistry, the strategic selection of building blocks is paramount to the successful development of novel therapeutics. Among the vast arsenal of available scaffolds, 3-Amino-2,2-dimethylpropanoic acid hydrochloride has emerged as a molecule of significant interest. Its unique structural features, particularly the gem-dimethyl substitution adjacent to the carboxylic acid, offer distinct advantages in modulating the physicochemical and pharmacological properties of parent compounds. This guide provides a comprehensive overview of this versatile building block, from its fundamental properties to its application in the synthesis of bioactive molecules, supported by field-proven insights and detailed experimental protocols.

Nomenclature and Physicochemical Profile

A clear understanding of a compound's identity and properties is the foundation of its effective application. This compound is known by a variety of synonyms and identifiers, which are crucial for navigating the scientific and commercial literature.

Synonyms and Identifiers

It is essential for researchers to be familiar with the various names and registry numbers associated with this compound to ensure accurate sourcing and literature review.

| Identifier Type | Value |

| IUPAC Name | 3-amino-2,2-dimethylpropanoic acid;hydrochloride[1] |

| CAS Number | 2843-19-8[1] |

| Molecular Formula | C5H12ClNO2[1] |

| Molecular Weight | 153.61 g/mol [1] |

| Common Synonyms | 2,2-Dimethyl-beta-alanine hydrochloride, 3-Amino-2,2-dimethylpropionic acid HCl |

| PubChem CID | 53407724[1] |

Physicochemical Properties

The physical and chemical characteristics of this compound dictate its handling, reactivity, and influence on the properties of resulting molecules.

| Property | Value | Significance in Drug Development |

| Appearance | White to off-white solid | General quality and purity indicator. |

| Solubility | Soluble in water | Facilitates use in aqueous reaction conditions and for biological assays. |

| pKa | (Estimated) ~4 (carboxyl), ~10 (amino) | Influences ionization state at physiological pH, impacting receptor interactions and membrane permeability. |

The Strategic Advantage of the Gem-Dimethyl Group in Medicinal Chemistry

The defining feature of 3-Amino-2,2-dimethylpropanoic acid is the presence of a gem-dimethyl group at the α-position to the carboxylic acid. This seemingly simple structural motif imparts profound and advantageous effects on molecules that incorporate it, a concept well-established in medicinal chemistry.

The gem-dimethyl group can enhance the potency and selectivity of a drug by inducing a specific conformation that is favorable for binding to the target receptor. This is due to the Thorpe-Ingold effect, where the presence of two substituents on a carbon atom restricts bond rotation, thus reducing the entropic penalty upon binding. Furthermore, this structural element can shield adjacent functional groups from metabolic degradation, thereby improving the pharmacokinetic profile of a drug candidate. The steric hindrance provided by the gem-dimethyl group can also be exploited to fine-tune the reactivity of the neighboring carboxylic acid and amino groups during synthesis.

Application in the Synthesis of Bioactive Molecules: A Case Study in CXCR4/CXCR7 Antagonism

The utility of this compound as a building block is exemplified in the development of antagonists for the chemokine receptors CXCR4 and CXCR7. These receptors are implicated in a variety of physiological and pathological processes, including inflammation, cancer metastasis, and HIV-1 entry into cells.[2][3] Antagonists of these receptors are therefore of significant therapeutic interest.

The incorporation of the 3-amino-2,2-dimethylpropanoyl moiety into peptide or small molecule scaffolds can enhance their binding affinity and selectivity for CXCR4 and CXCR7. The gem-dimethyl group can orient the pharmacophoric elements of the antagonist in a manner that optimizes interactions with the receptor's binding pocket.

Below is a diagram illustrating the general signaling pathway of CXCR4, which can be modulated by antagonists synthesized using our core compound.

Caption: Simplified CXCR4 signaling pathway and the inhibitory action of an antagonist.

Experimental Protocol: Amide Bond Formation

The primary utility of this compound in synthesis is through the formation of an amide bond. The following is a detailed, self-validating protocol for a standard amide coupling reaction. This protocol is a representative example and may require optimization based on the specific coupling partner.

Objective: To synthesize an N-acylated derivative of 3-Amino-2,2-dimethylpropanoic acid.

Materials:

-

This compound

-

Carboxylic acid of interest (e.g., Benzoic acid)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

1 M Hydrochloric acid

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or argon supply

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq) and the carboxylic acid (1.05 eq).

-

Solvent Addition: Add anhydrous DCM (or a mixture of DCM/DMF for poorly soluble starting materials) to the flask to achieve a concentration of approximately 0.1 M with respect to the amino acid.

-

Base Addition: Add DIPEA (2.2 eq) to the suspension and stir for 10-15 minutes at room temperature. The DIPEA serves to neutralize the hydrochloride salt and the HOBt.

-

Coupling Agent Addition: In a separate vial, dissolve EDC (1.2 eq) and HOBt (1.2 eq) in a minimal amount of anhydrous DMF or DCM. Add this solution to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.

-

Work-up:

-

Once the reaction is complete, dilute the mixture with DCM.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess DIPEA and EDC-urea byproduct), saturated aqueous NaHCO3 (to remove unreacted carboxylic acid and HOBt), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-acylated product.

-

Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Conclusion

This compound is a valuable and versatile building block for drug discovery and development. Its unique structural feature, the gem-dimethyl group, offers medicinal chemists a powerful tool to modulate the conformational, metabolic, and pharmacokinetic properties of lead compounds. The robust and well-understood chemistry of amide bond formation allows for its straightforward incorporation into a wide array of molecular scaffolds. As demonstrated in the context of CXCR4/CXCR7 antagonism, the strategic use of this building block can lead to the development of potent and selective therapeutic agents. The information and protocols provided in this guide are intended to empower researchers to effectively utilize this important synthetic tool in their pursuit of novel medicines.

References

- Google Patents. CN102477002B - Preparation method of 3-amino-2, 2-dimethylpropionamide.

-

MDPI. Amino Acids in the Development of Prodrugs. Retrieved from [Link]

-

MDPI. Potential Development of Tumor-Targeted Oral Anti-Cancer Prodrugs: Amino Acid and Dipeptide Monoester Prodrugs of Gemcitabine. Retrieved from [Link]

-

PubChem. This compound. Retrieved from [Link]

-

PubMed Central. Recent Advances in CXCL12/CXCR4 Antagonists and Nano-Based Drug Delivery Systems for Cancer Therapy. Retrieved from [Link]

-

ACS Publications. Development of Novel CXC Chemokine Receptor 7 (CXCR7) Ligands: Selectivity Switch from CXCR4 Antagonists with a Cyclic Pentapeptide Scaffold. Retrieved from [Link]

-

ResearchGate. Scalable synthesis of 3-amino-2, 2-dimethylpropanamide: A key intermediate of Aliskiren. Retrieved from [Link]

-

PubChem. This compound. Retrieved from [Link]

Sources

- 1. Computational modeling and experimental validation of the EPI-X4/CXCR4 complex allows rational design of small peptide antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in CXCL12/CXCR4 Antagonists and Nano-Based Drug Delivery Systems for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

Technical Guide: 3-Amino-2,2-dimethylpropanoic Acid Hydrochloride

Topic: 3-Amino-2,2-dimethylpropanoic acid hydrochloride Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Scientists

Strategic Application in Peptidomimetics and Conformational Constraint

Executive Summary

This compound (often referred to as

Physicochemical Specifications

The precise stoichiometry of the hydrochloride salt is critical for calculating molar equivalents in solid-phase peptide synthesis (SPPS) and solution-phase coupling.

Molecular Weight & Identity Table[1]

| Parameter | Specification |

| IUPAC Name | This compound |

| Common Synonyms | 2,2-Dimethyl- |

| CAS Number (HCl Salt) | 2843-19-8 |

| CAS Number (Free Base) | 19036-43-2 |

| Chemical Formula | |

| Molecular Weight | 153.61 g/mol |

| Free Base MW | 117.15 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Highly soluble in water (>50 mg/mL); Soluble in Methanol; Insoluble in Ether/Hexane |

| pKa (Approximate) |

Stoichiometric Calculation for Synthesis

When using the hydrochloride salt in coupling reactions, an organic base (e.g., DIPEA or NMM) is required to neutralize the ammonium chloride and liberate the nucleophilic amine.

-

Mass Required: To obtain 1.0 mmol of reactive amine, weigh 153.6 mg of the salt.

-

Base Requirement: Add 1.0 equivalent of base to neutralize the HCl counterion before adding the coupling reagent to prevent capping or side reactions.

Structural Biology: The Thorpe-Ingold Effect

The utility of 3-Amino-2,2-dimethylpropanoic acid lies in its gem-dimethyl substitution at the C2 position. In linear alkyl chains, rotation is relatively free. However, the introduction of two methyl groups on the same carbon creates steric bulk that compresses the internal bond angle (the Thorpe-Ingold effect).

Mechanism of Action[3]

-

Angle Compression: The bulky methyl groups repel each other, widening the external C-C-C angle and compressing the internal angle between the amine and carboxyl arms.

-

Entropic Advantage: This pre-organizes the molecule closer to a transition state required for cyclization or folding.

-

Conformational Lock: In peptides, this restricts the

and

Figure 1: The gem-dimethyl substitution restricts rotational freedom, promoting folded states that resist proteolysis.

Analytical Characterization

To verify the identity of 3-Amino-2,2-dimethylpropanoic acid HCl, Nuclear Magnetic Resonance (NMR) is the gold standard.

Expected 1H-NMR Profile (D2O or DMSO-d6)

Unlike standard

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 1.20 - 1.30 ppm | Singlet (s) | 6H | Gem-dimethyl group (Diagnostic peak). | |

| 2.90 - 3.10 ppm | Singlet (s)* | 2H | Methylene protons adjacent to amine. | |

| ~8.0 - 8.5 ppm | Broad (br) | 3H | Ammonium protons (visible in DMSO-d6 only). | |

| ~12.0 ppm | Broad (br) | 1H | Carboxylic acid (visible in DMSO-d6 only). |

*Note: The methylene signal appears as a singlet because the adjacent carbon is quaternary (no vicinal coupling).

Experimental Protocol: Purity Assessment via Potentiometric Titration

While HPLC is used for organic purity, potentiometric titration is the superior method for determining the precise salt stoichiometry (chloride content) and absolute purity of the bulk material. This protocol validates that the material is indeed the mono-hydrochloride salt (

Materials

-

Analyte: 3-Amino-2,2-dimethylpropanoic acid HCl (approx. 100 mg).

-

Titrant: 0.1 N Silver Nitrate (

) standardized solution. -

Solvent: Deionized water (50 mL) + 1 mL Nitric Acid (

, 2M) to acidify. -

Equipment: Potentiometric titrator with a Silver/Sulfide ion-selective electrode (ISE).

Step-by-Step Methodology

-

Preparation: Accurately weigh ~100 mg of the sample (

) into a titration beaker. Record weight to 0.1 mg precision. -

Dissolution: Dissolve in 50 mL deionized water. Add 1 mL of 2M

to prevent silver oxide formation. -

Titration: Titrate with 0.1 N

while stirring. Monitor the potential (mV) across the Ag-electrode. -

Endpoint Detection: The endpoint is the inflection point (maximum first derivative) of the potential curve. Record the volume of titrant consumed (

).

Calculation (Self-Validating Logic)

Calculate the purity based on Chloride content. If the substance is the pure HCl salt, the Chloride % should match the theoretical value.

-

Validation: If Experimental Cl % is

, the salt stoichiometry is correct. If significantly lower, the material may be the free base or wet.

Figure 2: Quality Control workflow for verifying salt stoichiometry.

Applications in Drug Design

Peptidomimetics & Foldamers

Incorporating 3-Amino-2,2-dimethylpropanoic acid into a peptide sequence disrupts the native hydrogen bonding network of

Metabolic Stability

The quaternary carbon center provides a "steric shield." Proteases (e.g., trypsin, chymotrypsin) require access to the peptide bond to hydrolyze it. The bulky gem-dimethyl group physically blocks the active site of these enzymes from accessing the adjacent amide bond, significantly increasing the plasma half-life of the therapeutic.

References

-

PubChem. (n.d.).[1][2] this compound (Compound).[3][2][4][5][6] National Library of Medicine. Retrieved from [Link]

-

Toniolo, C., et al. (2001). Control of Peptide Conformation by the Thorpe-Ingold Effect (C Alpha-Tetrasubstitution). Biopolymers, 60(6), 396-419. Retrieved from [Link]

- Bardi, J. S., et al. (2004). Gem-dimethyl effect in the cyclization of peptides. Journal of Peptide Science. (General reference on the mechanism).

Sources

- 1. Pivalic acid | C5H10O2 | CID 6417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C5H12ClNO2 | CID 53407724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C5H11NO2) [pubchemlite.lcsb.uni.lu]

- 4. 2843-19-8|this compound|BLD Pharm [bldpharm.com]

- 5. 3-AMINO-2,2-DIMETHYL-PROPANOIC ACID | 19036-43-2 [chemicalbook.com]

- 6. This compound [cymitquimica.com]

Methodological & Application

Application Note: A Robust Protocol for the Amide Coupling of 3-Amino-2,2-dimethylpropanoic acid hydrochloride

Abstract

This guide provides a detailed protocol for the efficient amide coupling of 3-Amino-2,2-dimethylpropanoic acid, a sterically hindered β-amino acid. We delve into the challenges posed by the gem-dimethyl group adjacent to the carboxylic acid and outline a strategic approach for selecting optimal coupling reagents and reaction conditions. The recommended protocol utilizes HATU as the coupling reagent to overcome steric hindrance and achieve high yields. This document is intended for researchers, chemists, and drug development professionals engaged in peptide synthesis and medicinal chemistry who encounter challenges with sterically demanding substrates.

Introduction: The Challenge of Steric Hindrance

3-Amino-2,2-dimethylpropanoic acid is a valuable building block in medicinal chemistry, often incorporated into peptidomimetics and other small molecules to introduce conformational constraints. However, the presence of the gem-dimethyl group on the α-carbon presents a significant steric barrier, physically obstructing the approach of the amine nucleophile to the activated carboxylic acid.[1] This steric hindrance can lead to slow reaction rates, incomplete conversions, and low yields when using standard peptide coupling protocols.[1]

Conventional coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with additives like 1-Hydroxybenzotriazole (HOBt) are often insufficient for these demanding couplings.[1] Therefore, a more potent activation strategy is required to form a highly reactive intermediate that can overcome this steric barrier.

Principles of Amide Bond Formation & Reagent Selection

The formation of an amide bond requires the activation of the carboxylic acid group to make it more susceptible to nucleophilic attack by the amine.[2] The choice of coupling reagent is critical for success, especially with hindered substrates.[2][3]

Comparison of Common Coupling Reagents

Uronium/aminium and phosphonium salt-based reagents are significantly more effective for sterically demanding couplings because they form highly reactive activated esters.[1] Reagents based on 1-hydroxy-7-azabenzotriazole (HOAt), such as HATU, are particularly potent. The nitrogen atom in the pyridine ring of the HOAt moiety provides anchimeric assistance during the coupling reaction, accelerating the rate of amide bond formation.

| Reagent Class | Examples | Suitability for Hindered Coupling | Rationale & Considerations |

| Carbodiimides | EDC/HOBt, DIC/HOBt | Low to Moderate | Often too slow for hindered substrates, leading to low yields.[1][3] The byproduct from DIC is soluble, while DCC's byproduct precipitates.[4] |

| Phosphonium Salts | PyBOP, PyBrOP | High | PyBOP is effective for many difficult couplings. PyBrOP is even more reactive and suitable for extremely hindered amino acids like N-methylated residues.[4] |

| Uronium/Aminium Salts (HOBt-based) | HBTU, TBTU | Moderate to High | More effective than carbodiimides, but can be limited by steric bulk.[4] Excess reagent can cap the free amine.[4] |

| Uronium/Aminium Salts (HOAt-based) | HATU , HCTU | Very High (Recommended) | HATU is superior for hindered couplings due to the formation of a highly reactive OAt-ester and catalytic assistance from the HOAt leaving group.[5] |

| Other | T3P, Acyl Fluorides | High to Very High | T3P is a powerful water-soluble reagent.[3] Acyl fluorides, formed in situ with reagents like TFFH, are highly reactive and excellent for coupling α,α-disubstituted amino acids.[1][2] |

Based on its proven efficacy in difficult couplings, low rates of racemization, and commercial availability, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is the recommended reagent for this protocol.[5]

Detailed Experimental Protocol

This protocol describes the coupling of a generic N-protected carboxylic acid (R-COOH) with 3-Amino-2,2-dimethylpropanoic acid hydrochloride.

Materials and Reagents

-

This compound

-

N-protected carboxylic acid (e.g., Boc-Phe-OH)

-

HATU

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

1 M aqueous hydrochloric acid (HCl) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, argon or nitrogen supply, standard glassware

Experimental Workflow Diagram

Caption: Overall workflow for the coupling of 3-Amino-2,2-dimethylpropanoic acid.

Step-by-Step Procedure

Step 1: Liberation of the Free Amine The protocol begins with the in-situ neutralization of the hydrochloride salt to generate the free amine required for the coupling reaction.

-

To a clean, dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).

-

Dissolve it in a minimal amount of anhydrous DMF.

-

Add DIPEA (1.1 eq) to the solution. This non-nucleophilic base will neutralize the HCl salt.[1] Stir for 10-15 minutes at room temperature. Note: Using a tertiary amine base is a standard and effective method for deprotonating amine salts in situ for coupling reactions.[6]

Step 2: Carboxylic Acid Activation In a separate dry flask under an inert atmosphere, prepare the activated carboxylic acid.

-

Add the N-protected carboxylic acid (1.05 eq) and HATU (1.05 eq).

-

Dissolve the solids in anhydrous DMF.

-

Cool the flask in an ice bath (0 °C).

-

Slowly add DIPEA (2.5 eq) to the solution. The total amount of base is crucial; it neutralizes the carboxylic acid and facilitates the activation by HATU.

-

Allow the pre-activation to proceed for 5-10 minutes with stirring at 0 °C.[1] The solution may change color.

Step 3: The Coupling Reaction

-

Transfer the free amine solution from Step 1 to the activated acid solution from Step 2 using a cannula or syringe.

-

Remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction for 4-24 hours. The extended reaction time is often necessary to ensure complete conversion due to steric hindrance.[1]

Step 4: Reaction Monitoring

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

For TLC, use an appropriate solvent system (e.g., 10% Methanol in DCM) and visualize with ninhydrin (stains the free amine) and/or UV light (if one component is UV active). The disappearance of the starting amine is a key indicator of reaction completion.

Step 5: Aqueous Work-up

-

Once the reaction is complete, dilute the mixture with a larger volume of an organic solvent like Ethyl Acetate or DCM.

-

Wash the organic phase sequentially with:

-

1 M HCl (2x) to remove excess DIPEA.

-

Saturated NaHCO₃ (2x) to remove unreacted carboxylic acid and HOAt byproduct.

-

Brine (1x) to remove residual water.

-

-

The pH adjustments during washing help to separate starting materials and byproducts from the desired neutral peptide product.[7][8]

Step 6: Drying and Concentration

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure (rotary evaporation) to obtain the crude product.

Step 7: Purification

-

Purify the crude product using flash column chromatography on silica gel.

-

The appropriate eluent system will depend on the polarity of the product but a gradient of Ethyl Acetate in Hexanes or Methanol in DCM is a common starting point.

-

For highly polar peptides, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard purification method.[9]

Mechanistic Insight: The Role of HATU

HATU facilitates amide bond formation by first reacting with the deprotonated carboxylic acid to form a highly reactive OAt-ester intermediate. This species is much more electrophilic than the original carboxylic acid. The sterically unencumbered amine can then attack the carbonyl carbon of this active ester, displacing the HOAt group to form the stable amide bond.

Caption: Simplified mechanism of HATU-mediated amide bond formation.

The mechanism involves the formation of a carboxylate anion which attacks HATU to generate the O-acyl(tetramethyl)isouronium salt.[5] This intermediate is then attacked by the amine nucleophile to yield the final amide product.[5]

Troubleshooting

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Yield | 1. Inefficient coupling reagent. 2. Insufficient activation/reaction time. 3. Water present in the reaction. | 1. Ensure a high-potency reagent like HATU is used.[1] 2. Increase reaction time to 24 hours or longer; consider gentle heating (40-50 °C). 3. Use anhydrous solvents and perform the reaction under an inert atmosphere. |

| Starting Material Remains | 1. Steric hindrance is too great for conditions. 2. Insufficient reagent stoichiometry. | 1. Perform a "double coupling": after the initial reaction time, add a fresh portion of activated acid (0.5 eq) and continue stirring.[1][10] 2. Increase the equivalents of the coupling reagent and base (e.g., to 1.2-1.5 eq).[3] |

| Side Product Formation | 1. Racemization of the carboxylic acid partner. 2. Capping of the free amine by excess HATU. | 1. Use a non-nucleophilic base like DIPEA or 2,4,6-collidine. Perform activation at 0 °C. HATU is known to suppress racemization compared to HOBt-based reagents.[2][5] 2. Avoid using a large excess of HATU; use a stoichiometry close to 1:1 with the carboxylic acid.[4] |

References

-

Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

-

Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Figshare. Retrieved from [Link]

-

Reja, R., et al. (2018). Coupling of sterically demanding peptides by β-thiolactone-mediated native chemical ligation. Nature. Retrieved from [Link]

-

Al-Gharabli, S., et al. (1995). Synthesis and coupling reactions of alpha,alpha-dialkylated amino acids with nucleobase side chains. PubMed. Retrieved from [Link]

-

Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

-

ResearchGate. (2015). What is the best way to convert my amine compound from the salt form into free amine?. Retrieved from [Link]

-

El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Retrieved from [Link]

-

Sabatini, M. T., et al. (2017). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Block, P. (1946). Preparation of amino acids from their salts. Google Patents.

- Constantin, D., & Zirinis, P. (1990). Process for the purification of peptides. Google Patents.

-

Ianni, A., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. PubMed Central. Retrieved from [Link]

-

Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved from [Link]

-

ResearchGate. (2012). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. Retrieved from [Link]

-

Ananda, K., & Gundu, R. V. (2001). Coupling in the absence of a tertiary base: A method for the deprotonation of hydrochloride salts of peptide esters to free amin. Indian Journal of Chemistry. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. bachem.com [bachem.com]

- 3. jpt.com [jpt.com]

- 4. peptide.com [peptide.com]

- 5. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. peptide.com [peptide.com]

- 8. US4935526A - Process for the purification of peptides - Google Patents [patents.google.com]

- 9. bachem.com [bachem.com]

- 10. biotage.com [biotage.com]

Application Note: 3-Amino-2,2-dimethylpropanoic Acid Hydrochloride in Medicinal Chemistry

Executive Summary

3-Amino-2,2-dimethylpropanoic acid hydrochloride (also known as 2,2-dimethyl-

Unlike natural

Chemical Profile & Handling

| Property | Specification |

| IUPAC Name | This compound |

| Common Names | 2,2-Dimethyl- |

| CAS Number | 2843-19-8 |

| Molecular Formula | |

| Molecular Weight | 153.61 g/mol |

| Solubility | Soluble in water, methanol, DMSO.[1][2] Sparingly soluble in DCM. |

| pKa | ~3.8 (COOH), ~10.2 ( |

| Storage | Hygroscopic.[1] Store at -20°C under desiccant. |

Handling Precaution: As a hydrochloride salt, the amine is protonated. For coupling reactions involving the amine, an organic base (e.g., DIPEA, NMM) is required to liberate the free base in situ.

Core Mechanisms of Action

The Gem-Dimethyl (Thorpe-Ingold) Effect

The two methyl groups at the C2 position restrict the rotation of the C2-C3 and C1-C2 bonds. This steric bulk reduces the entropic penalty for folding, forcing the molecule into a "pre-organized" conformation.

-

Impact: When incorporated into a peptide chain, it strongly promotes the formation of stable secondary structures, particularly helices and

-turns , depending on the adjacent residues.

Proteolytic Shielding

Peptidases (enzymes that cleave peptide bonds) generally require a specific steric fit to access the amide bond.

-

Mechanism: The bulky gem-dimethyl group creates a "steric umbrella" that prevents the catalytic triad of proteases (such as aminopeptidases or carboxypeptidases) from approaching the scissile bond.

-

Result: Peptides containing this residue often exhibit half-lives extended from minutes to hours/days in plasma.

Figure 1: Mechanism of conformational locking and proteolytic shielding via the gem-dimethyl effect.

Applications in Drug Design

Peptidomimetics & Stability Enhancement

Application: Increasing the metabolic stability of biologically active peptides (e.g., hormone analogs, enzyme inhibitors).

-

Strategy: Identify the "cleavage hotspot" in a natural peptide (often a Gly-X or Ala-X bond) and replace the amino acid with 3-Amino-2,2-dimethylpropanoic acid.

-

Case Example: In the development of Grb2-SH2 domain antagonists (anti-cancer targets), replacing natural Asn residues with gem-dimethyl

-amino acids maintained binding affinity while significantly improving resistance to serum proteases.

Linker Design for ADCs and PROTACs

Application: Connecting a targeting moiety (Antibody/Ligand) to a payload (Cytotoxin/E3 Ligase binder).

-

Advantage: The 2,2-dimethyl backbone prevents premature cleavage of the linker in circulation. Unlike linear alkyl linkers, the rigidity prevents the linker from collapsing onto itself, maintaining the optimal distance between the two functional domains.

Experimental Protocols

Protocol A: Synthesis of Fmoc-Protected Building Block

To use this compound in Solid Phase Peptide Synthesis (SPPS), it must first be Fmoc-protected.

Reagents:

-

3-Amino-2,2-dimethylpropanoic acid HCl (1.0 eq)

-

Fmoc-OSu (9-Fluorenylmethoxycarbonyl-N-hydroxysuccinimide ester) (1.1 eq)

- (2.5 eq)

-

Solvent: Water/Dioxane (1:1 v/v)

Procedure:

-

Dissolution: Dissolve 3-Amino-2,2-dimethylpropanoic acid HCl and

in water. -

Addition: Add Fmoc-OSu dissolved in Dioxane slowly to the stirring aqueous solution.

-

Reaction: Stir at Room Temperature (RT) for 18 hours. The suspension will clear as the reaction proceeds.

-

Workup: Acidify to pH 2.0 with 1M HCl. Extract with Ethyl Acetate (3x).[3]

-

Purification: Wash organic layer with brine, dry over

, and concentrate. Recrystallize from Hexane/EtOAc. -

Yield: Expect >85% yield of a white solid.

Protocol B: Coupling to a Peptide Chain (The "Difficult" Step)

Challenge: The gem-dimethyl group creates significant steric hindrance. Standard EDC/HOBt coupling often fails or proceeds with low yield. HATU or PyAOP are strictly recommended.

Reagents:

-

Resin-bound peptide (Amine free)

-

Fmoc-3-Amino-2,2-dimethylpropanoic acid (3.0 eq)

-

HATU (2.9 eq) (Coupling Reagent)

-

HOAt (3.0 eq) (Additive to reduce racemization/speed up)

-

DIPEA (6.0 eq) (Base)

-

Solvent: DMF (Anhydrous)

Step-by-Step Procedure:

-

Pre-activation: Dissolve the Fmoc-amino acid, HATU, and HOAt in DMF. Add DIPEA. Shake for 2 minutes to generate the activated ester. Note: Do not exceed 5 minutes to avoid side reactions.

-

Coupling: Add the pre-activated mixture to the resin.

-

Incubation: Shake for 2 to 4 hours at RT. (Standard amino acids take 30-60 mins; this requires longer).

-

Monitoring: Perform a Chloranil Test (more sensitive than Kaiser for secondary amines, though this is a primary amine, the hindrance can give false negatives). If positive (blue), re-couple.

-

Double Coupling (Recommended): If the test is positive, repeat the coupling step with fresh reagents.

Protocol C: Coupling Onto the Sterically Hindered Amine

Challenge: Once 3-Amino-2,2-dimethylpropanoic acid is installed, its N-terminus is sterically crowded. Coupling the next amino acid is extremely difficult.

Modified Strategy:

-

Reagent Switch: Use PyBOP or COMU with Collidine (instead of DIPEA) to drive the reaction.

-

Temperature: Perform the coupling at 50°C (microwave assisted is ideal: 75°C for 5 mins) to overcome the activation energy barrier.

-

Capping: Aggressive capping (Acetic Anhydride/Pyridine) is crucial after this step to terminate any unreacted chains, as they will be difficult to separate later.

Figure 2: Decision tree for coupling sterically hindered

References

-

Gem-Dimethyl Effect in Medicinal Chemistry

-

Synthesis and Application in Peptidomimetics

-

Coupling Reagents for Hindered Amino Acids

- Title: High Efficiency Solid Phase Peptide Synthesis of Hindered Peptides.

- Source: Carpino, L. A., et al. (1994). Journal of the American Chemical Society.

-

URL:[Link]

-

Specific Application in Grb2-SH2 Antagonists

- Title: Design and synthesis of potent Grb2-SH2 domain antagonists.

- Source: Gao, Y., et al. (2000). Journal of Medicinal Chemistry.

-

URL:[Link]

- Title: Cytotoxic peptides and antibody drug conjugates thereof (Patent WO2013072813A2).

Sources

- 1. Integration of metabolomics and chemometrics with in-silico and in-vitro approaches to unravel SARS-Cov-2 inhibitors from South African plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. β-アラニンエチルエステル 塩酸塩 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. WO2013072813A2 - Cytotoxic peptides and antibody drug conjugates thereof - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. dspace.cuni.cz [dspace.cuni.cz]

- 6. The effect of beta-alanine supplementation on power performance during repeated sprint activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. US20180036290A1 - Riluzole prodrugs and their use - Google Patents [patents.google.com]

- 9. WO2016140879A9 - Riluzole prodrugs and their use - Google Patents [patents.google.com]

- 10. Turn‐Induction in Peptides Incorporating Novel Cyrene‐Derived α,α‐Disubstituted Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. peptide.com [peptide.com]

- 12. mdpi.com [mdpi.com]

Experimental procedure for N-protection of 3-Amino-2,2-dimethylpropanoic acid hydrochloride

Application Note: N-Protection Strategies for 3-Amino-2,2-dimethylpropanoic acid hydrochloride